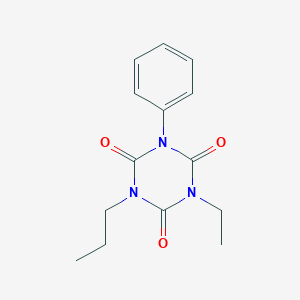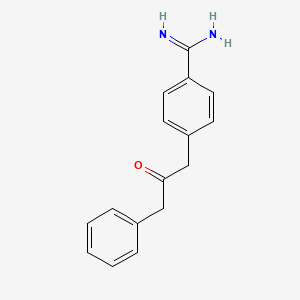
2,3-Bis(3-phenoxyphenyl)butanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Bis(3-phenoxyphenyl)butanedinitrile is an organic compound with the molecular formula C28H20N2O2 It is characterized by the presence of two phenoxyphenyl groups attached to a butanedinitrile backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2,3-Bis(3-phenoxyphenyl)butanedinitrile typically involves the reaction of alkyl dihalides with cyanides. One common method includes heating the alkyl dihalide and cyanide in a water and alcohol system, followed by refluxing to synthesize the desired product. The reaction mixture is then filtered, extracted, and rectified to obtain a pure product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to ensure efficient mixing, heating, and purification of the compound. The reaction conditions are optimized to achieve high yield and purity, making the process economically viable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2,3-Bis(3-phenoxyphenyl)butanedinitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized at the benzylic position, leading to the formation of benzoic acids.
Reduction: Reduction reactions can convert the nitrile groups into amines.
Substitution: The phenoxy groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) under acidic conditions is commonly used for benzylic oxidation.
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd) can be used for the reduction of nitrile groups.
Substitution: Various electrophiles and nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Benzoic acids are the major products formed from the oxidation of this compound.
Reduction: Amines are the primary products formed from the reduction of nitrile groups.
Substitution: The products vary depending on the substituents introduced during the reaction.
Scientific Research Applications
2,3-Bis(3-phenoxyphenyl)butanedinitrile has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,3-Bis(3-phenoxyphenyl)butanedinitrile involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity. The phenoxy groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Succinonitrile: A simpler nitrile compound with similar reactivity but lacking the phenoxy groups.
Adiponitrile: Another nitrile compound used in the production of nylon, differing in its aliphatic structure.
Glutaronitrile: Similar in structure but with a different carbon chain length.
Uniqueness
2,3-Bis(3-phenoxyphenyl)butanedinitrile is unique due to the presence of phenoxy groups, which impart distinct chemical and physical properties
Properties
CAS No. |
61775-26-6 |
|---|---|
Molecular Formula |
C28H20N2O2 |
Molecular Weight |
416.5 g/mol |
IUPAC Name |
2,3-bis(3-phenoxyphenyl)butanedinitrile |
InChI |
InChI=1S/C28H20N2O2/c29-19-27(21-9-7-15-25(17-21)31-23-11-3-1-4-12-23)28(20-30)22-10-8-16-26(18-22)32-24-13-5-2-6-14-24/h1-18,27-28H |
InChI Key |
INMHXHXFSOTHDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C(C#N)C(C#N)C3=CC(=CC=C3)OC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Amino-2-[methyl(octadecyl)amino]benzoic acid](/img/structure/B14549588.png)


![N-[2-(3,4,5-Trimethoxyphenyl)ethyl]propanamide](/img/structure/B14549600.png)








![Benzene, 1,3-bis[1-(4-methoxyphenyl)-1-methylethyl]-](/img/structure/B14549678.png)

